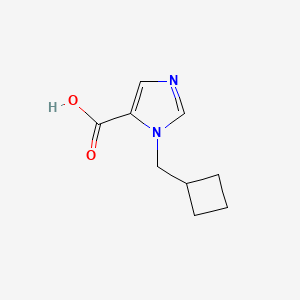

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid is a compound that features a cyclobutylmethyl group attached to an imidazole ring, with a carboxylic acid functional group at the 5-position of the imidazole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while substitution can introduce various functional groups onto the imidazole ring.

Wissenschaftliche Forschungsanwendungen

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme interactions.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. The cyclobutylmethyl group may enhance binding affinity or specificity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

- 1-(Cyclopropylmethyl)-1H-imidazole-5-carboxylic acid

- 1-(Cyclopentylmethyl)-1H-imidazole-5-carboxylic acid

- 1-(Cyclohexylmethyl)-1H-imidazole-5-carboxylic acid

Uniqueness: 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications where these properties are advantageous.

Biologische Aktivität

1-(Cyclobutylmethyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its imidazole core, which is known for a wide range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclobutylmethyl substituent attached to the imidazole ring, which contributes to its unique chemical properties. The imidazole moiety is recognized for its role as a pharmacophore in numerous biologically active compounds.

Antiviral Activity

Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. A comparative analysis with similar compounds indicates that modifications in the imidazole structure can enhance or diminish antiviral efficacy.

| Compound | IC50 (μM) | Selectivity Index (SI) | Target Virus |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Ethyl 2-(4-nitrophenyl)-1-hydroxy-1H-imidazole-5-carboxylate | 0.35 | 102 | Cowpox |

| Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate | 321.97 | 919 | Ectromelia |

Note: TBD indicates that specific data for the compound is yet to be determined.

The selectivity index (SI) is crucial as it indicates the balance between antiviral activity and cytotoxicity. Compounds with higher SI values are preferred for therapeutic use due to their lower toxicity profiles.

The mechanism by which imidazole derivatives exert their antiviral effects often involves interaction with viral proteins or host cell receptors. For example, the carboxylic acid moiety can form hydrogen bonds with critical amino acid residues in viral enzymes, potentially inhibiting their function. This was observed in related studies where imidazole derivatives effectively inhibited HIV integrase activity by binding to specific sites on the enzyme, suggesting a similar potential for this compound against other viral targets .

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The structural features of this compound may enable it to interact with microbial membranes or inhibit essential enzymes, leading to bactericidal or bacteriostatic effects.

Case Studies

Several case studies have documented the biological activity of related compounds:

- Case Study 1 : A study on a series of imidazole derivatives demonstrated that modifications at the 5-position significantly influenced their antiviral potency against orthopoxviruses. Compounds exhibiting electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

- Case Study 2 : In another investigation, various imidazole analogues were tested for HIV-1 inhibition. While many showed moderate activity, specific structural configurations led to significant increases in efficacy, highlighting the importance of structural optimization .

Eigenschaften

IUPAC Name |

3-(cyclobutylmethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-4-10-6-11(8)5-7-2-1-3-7/h4,6-7H,1-3,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELUOHZZWKWCLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.